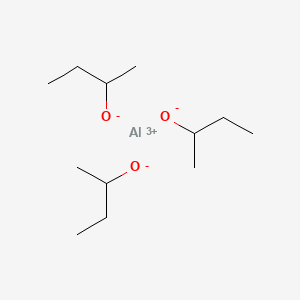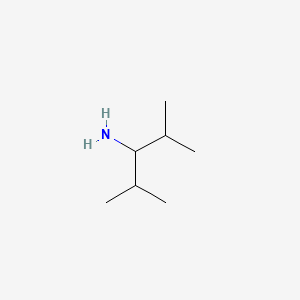
3β,7α-ジヒドロキシ-5β-コラン-24-酸
説明
3beta,7alpha-dihydroxy-5beta-cholan-24-oic acid is a dihydroxy-5beta-cholanic acid in which the two hydroxy groups are located at positions 3beta and 7alpha. The 3beta-hydroxy epimer of chenodeoxycholic acid. It has a role as a human metabolite. It is a bile acid, a 7alpha-hydroxy steroid, a 3beta-hydroxy steroid and a dihydroxy-5beta-cholanic acid. It is a conjugate acid of a 3beta,7alpha-dihydroxy-5beta-cholan-24-oate.
Isochenodeoxycholic acid, also known as 3-epi-chenodeoxycholate or 3b, 7a-dihydroxy-5b-cholanate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Isochenodeoxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isochenodeoxycholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, isochenodeoxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
科学的研究の応用
胆汁酸産生
イソケノデオキシコール酸は、ケノデオキシコール酸(CDCA)としても知られており、肝臓でコレステロールから生成される主要な胆汁酸です . 肝細胞では、CDCAはグリシンまたはタウリンと抱合して、2つの胆汁塩、グリコ-CDCAとタウロ-CDCAを形成し、胆管に放出されます .
胆石溶解
CDCAは、375〜750mg/日の用量で胆嚢結石の溶解に臨床的に使用されてきました。成功率は8〜18%です . しかし、この適用は、腹腔鏡胆嚢摘出術の出現により、治療上の重要性を失っています .
脳腱黄色腫(CTX)の治療
2017年、CDCAは、ステロール27-ヒドロキシラーゼ(CYP27A1)遺伝子の突然変異によって引き起こされるまれな常染色体劣性遺伝子疾患である脳腱黄色腫(CTX)の治療のための希少疾病用医薬品として承認されました . 1日最大750mgの用量でのCDCA療法の早期開始は、CTXの標準的な医療療法と見なされており、血漿コレスタノールレベルの低下と神経症状の安定化をもたらします .
コレステロール分解の調節
CTX患者の研究では、CDCAは肝臓における3-ヒドロキシ-3-メチルグルタリルコエンザイムA(HMG CoA)レダクターゼの活性を抑制する可能性があることが示されています .
グルカゴン様ペプチド-1(GLP-1)の放出の促進
CDCAは、糖尿病患者でグルカゴン様ペプチド-1(GLP-1)の放出を促進し、おそらくGPBAR1を活性化することで促進します .
抗炎症、抗酸化、細胞保護作用
CDCAは、抗炎症、抗酸化、細胞保護作用があることが示されています。 CDCAは、リポ多糖(LPS)によって誘導される、TNF-α、GM-CSF、IL-2、IFNγ、IL-6、およびIL-1βなどの炎症性サイトカインの産生と、核因子-κB(NF-κB)の発現を減少させます . また、脂質プロファイルへの肯定的な影響、ICAMレベルの低下、抗酸化活性(SOD、CAT、GSH)の増加、およびプロオキシダントマーカー(H2O2およびO2–)の減少を示します .
LPS誘発肝障害の緩和
CDCAとUDCAの両方は、LPSによって誘発される炎症反応を予防し、酸化ストレス状態を改善し、LPS誘発肝障害を軽減することができます .
特性
IUPAC Name |
(4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-JGFDLHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266009 | |
| Record name | (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3b,7a-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-24-5 | |
| Record name | (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 3,7-dihydroxy-, (3beta,5beta,7alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3b,7a-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Isochenodeoxycholic acid in bile acid metabolism?
A1: Isochenodeoxycholic acid (isoCDCA) is a secondary bile acid formed from the metabolism of primary bile acids in the gut. A key process in its formation is the epimerization of the 3α-hydroxy group of Chenodeoxycholic acid to a 3β-hydroxy group, catalyzed by 3β-hydroxysteroid dehydrogenases (HSDs). [] While present in plasma, isoCDCA is virtually absent in bile, suggesting efficient conversion back to its 3α-hydroxy counterpart. This reverse reaction, important for maintaining the bile acid pool composition, is likely carried out by human liver class I alcohol dehydrogenase γγ isozyme, which exhibits 3β-HSD activity towards isoCDCA. []
Q2: How does Isochenodeoxycholic acid interact with Bacteroides uniformis in the context of colitis?
A2: While the provided research doesn't directly demonstrate an interaction between isoCDCA and Bacteroides uniformis, it highlights isoCDCA as a significant secondary bile acid whose production is increased by B. uniformis in the colon. [] This increased production, along with that of other bile acids like alpha-Muricholic acid (α-MCA), is linked to the alleviation of DSS-induced colitis in mice. [] This suggests a potential indirect role of isoCDCA in the beneficial effects exerted by B. uniformis on colitis, possibly through modulating intestinal inflammation and immune response.
Q3: Are there any analytical techniques that can be used to study Isochenodeoxycholic acid?
A3: Yes, Gas Chromatography-Mass Spectrometry (GC/MS) is a valuable technique for identifying and quantifying bile acids, including isoCDCA. [] This method allows for the separation and detection of individual bile acids within complex biological samples like serum and urine. Researchers can use GC/MS to investigate the metabolic fate of isoCDCA, its levels in various disease states, and its potential interactions with other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



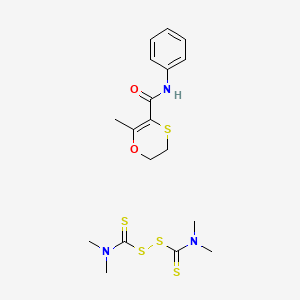


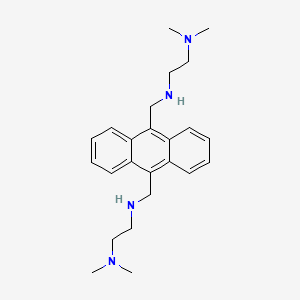

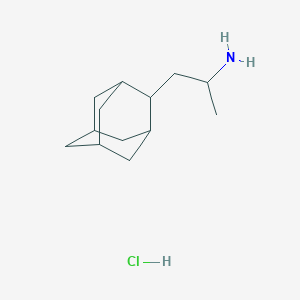

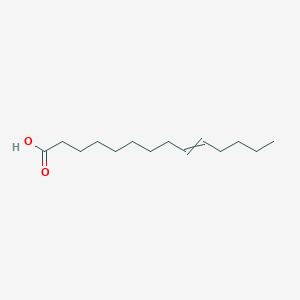
![(8R,9S,13S,14S,17R)-17-ethynyl-2-fluoro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1215973.png)

